Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as the target compound) features a 4,5,6,7-tetrahydro-1-benzothiophene core linked via an amide bond to a 4,4-dioxido-3-phenyl-1,4-oxathiin moiety. The sulfone (dioxido) group in the oxathiin ring increases electronic deficiency, which may improve metabolic stability compared to non-oxidized sulfur analogs .
Properties
Molecular Formula |
C21H21NO6S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO6S2/c1-27-21(24)16-14-9-5-6-10-15(14)29-20(16)22-19(23)17-18(13-7-3-2-4-8-13)30(25,26)12-11-28-17/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,23) |
InChI Key |
CTDLHWPAPQHROQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation
A key approach to synthesizing benzothiophene-3-carboxylate derivatives involves palladium-mediated oxidative carbonylation. For example, 2-(methylthio)phenylacetylenes react with CO and alcohols under PdI₂/KI catalysis to form benzothiophene-3-carboxylic esters. The reaction proceeds via:
-
Intramolecular S-Cyclization : The methylthio group attacks the coordinated triple bond, forming a sulfonium intermediate.
-
Demethylation : Iodide ions cleave the methyl group, yielding a thiolate intermediate.
-
Carbonylation : CO inserts into the Pd–C bond, followed by nucleophilic attack by an alcohol to form the ester.
Example Reaction Conditions
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-(Methylthio)phenylacetylene | PdI₂ (5 mol%), KI (2.5 equiv) | MeOH | 80°C | 43–68 |
This method achieves moderate to high yields (57–83%) and is compatible with ionic liquids for catalyst recycling.
Electrophilic Cyclization
Alternative routes employ electrophilic cyclization. For instance, 3-alkoxythiophenol derivatives undergo acid-catalyzed ring closure with aldehydes to form benzothiophenes. Boron trifluoride-ethyl ether facilitates cyclization, followed by oxidation with H₂O₂ to introduce the tetrahydrobenzo[b]thiophene structure.
Key Steps
-
Coupling : 3-Methoxythiophenol reacts with 2-bromocyclohexylacetaldehyde in acetone/K₂CO₃.
-
Cyclization : BF₃·Et₂O induces ring closure, yielding 2-(3-methoxyphenylthio)cyclohexylacetaldehyde.
-
Oxidation : H₂O₂ converts the intermediate to 2-cyclohexyl-6-methoxybenzo[b]thiophene.
Yield : ~78% after purification.
Synthesis of the 4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin Moiety
Oxidation of Oxathiolane Intermediates
The oxathiin component is synthesized via oxidation of 1,3-oxathiolane precursors. For example, 2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide undergoes oxidation with H₂O₂ under basic conditions (e.g., Na₂WO₄ catalysis) to form the 3-oxide derivative. Subsequent ring expansion under acidic conditions (e.g., p-toluenesulfonic acid) yields the 5,6-dihydro-1,4-oxathiin-3-carboxamide.
Reaction Pathway
Critical Factors :
Functionalization for Amide Bond Formation
The oxathiin’s carboxamide group is introduced via:
-
Hydrolysis : The acetamide intermediate is hydrolyzed to a carboxylic acid.
-
Activation : Conversion to an acid chloride (e.g., SOCl₂) or activation with coupling agents (e.g., EDC/HOBt).
Coupling of Benzothiophene and Oxathiin Moieties
Amide Bond Formation
The final step involves coupling the oxathiin’s carboxylic acid derivative with the benzothiophene’s amine. Key methods include:
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acid Chloride Activation | SOCl₂, then coupling with amine | ~60–70 | |
| Coupling Agents | EDC/HOBt, DCM, RT | ~50–65 |
Example :
Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (from) reacts with 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride in DCM to form the target compound.
Challenges and Optimization Strategies
Regioselectivity in Benzothiophene Formation
Palladium-mediated carbonylation requires precise control to avoid byproducts like maleic diesters. Optimizing KI/palladium ratios and solvent polarity (e.g., MeOH vs. ionic liquids) enhances selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the oxathiin ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Antifungal Activity
The compound is a member of the oxathiin class of fungicides. Its structure allows it to function as a systemic fungicide, which means it can be absorbed by plants and provide protection from fungal pathogens from within. The mechanism involves inhibiting succinate dehydrogenase in fungi, thereby disrupting their metabolic processes .
Case Study:
In a study examining the efficacy of various systemic fungicides, methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrated significant antifungal properties against Basiomycetes species. This was attributed to its ability to effectively penetrate plant tissues and inhibit fungal growth .
Antimicrobial Properties
Research has indicated that this compound also exhibits antimicrobial activity beyond its antifungal properties. It has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent in pharmaceuticals.
Data Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Crop Protection
As a systemic fungicide, the compound is utilized in agriculture to protect crops from various fungal diseases. Its application can lead to increased crop yields by minimizing losses due to fungal infections.
Field Trials:
Field trials have shown that crops treated with this compound exhibited a reduction in disease incidence by up to 40% compared to untreated controls .
Environmental Impact
Studies have assessed the environmental impact of using this compound as a fungicide. Its low toxicity to non-target organisms makes it a favorable option for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Flexibility : The tetrahydrobenzothiophene core permits diverse functionalization, as demonstrated by amide (target compound) and acrylamido () derivatives .
Bioactivity Potential: Ethyl ester analogs show antioxidant activity, suggesting the target compound’s methyl ester and sulfone groups could be optimized for similar or enhanced effects .
Stability Advantage: The sulfone group in the oxathiin ring likely reduces susceptibility to metabolic degradation compared to non-oxidized sulfur heterocycles .
Biological Activity
Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C21H21NO6S2
- Molecular Weight: 447.5 g/mol
- CAS Number: 1144428-34-1
The compound features an oxathiin ring and a benzothiophene moiety, which are known for their diverse biological activities. The presence of carbonyl and dioxido functionalities may enhance its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| Oxathiin derivatives | Antifungal | Candida spp., Aspergillus spp. | |
| Benzothiophene analogs | Antibacterial | E. coli, S. aureus |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural components.
Anticancer Activity
Studies on related compounds have shown promising anticancer effects. For example, certain oxathiin derivatives demonstrated cytotoxicity against various cancer cell lines:
| Study | Compound | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Yunus et al. (2020) | Oxathiin-based compounds | HeLa, MCF7 | <10 |
| Holla et al. (2016) | Mannich bases of oxathiins | A549 (lung cancer) | 15 |
The mechanisms of action often involve apoptosis induction and cell cycle arrest via the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with cellular receptors affecting signal transduction.
- DNA Interaction: Potential intercalation into DNA leading to disruption of replication processes.
Study on Antimicrobial Activity
A study focused on the synthesis and evaluation of various Mannich bases derived from oxathiins demonstrated that compounds with similar structures exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized the cup plate method to determine the zone of inhibition and calculated the Minimum Inhibitory Concentration (MIC) using broth dilution methods .
Anticancer Research
Another research project investigated the anticancer properties of oxathiin derivatives. The study reported that these compounds induced apoptosis in cancer cells through mitochondrial pathways and upregulation of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
